2-[3-(Difluoromethyl)-4-methyl-1H-pyrazol-1-yl]acetic acid
Description
Properties
IUPAC Name |
2-[3-(difluoromethyl)-4-methylpyrazol-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2N2O2/c1-4-2-11(3-5(12)13)10-6(4)7(8)9/h2,7H,3H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBPKQXOSXIDHAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1C(F)F)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Difluoromethyl)-4-methyl-1H-pyrazol-1-yl]acetic acid typically involves multiple steps. One common method starts with the preparation of the ethyl ester of difluoroacetoacetic acid. This ester is treated with triethyl orthoformate in the presence of acetic anhydride, followed by reaction with methyl hydrazine to form the pyrazole ring. The resulting ester is then hydrolyzed with sodium hydroxide to yield the desired pyrazole acid .
Industrial Production Methods
For large-scale production, the synthesis process has been optimized to improve yield and reduce costs. Industrial methods often involve the use of inexpensive and readily available raw materials, as well as catalysts to enhance reaction efficiency. For example, nanoscale titanium dioxide can be used to catalyze esterification reactions, resulting in higher yields and shorter reaction times .
Chemical Reactions Analysis
Types of Reactions
[3-(Difluoromethyl)-4-methyl-1H-pyrazol-1-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrazole ring.
Substitution: The compound can participate in substitution reactions, where one or more substituents on the pyrazole ring are replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of functionalized pyrazole derivatives .
Scientific Research Applications
Chemistry
In chemistry, 2-[3-(Difluoromethyl)-4-methyl-1H-pyrazol-1-yl]acetic acid is used as an intermediate in the synthesis of various compounds, including fungicides and pharmaceuticals.
Biology
It can be used to design inhibitors for specific enzymes, such as succinate dehydrogenase, which plays a crucial role in cellular respiration .
Medicine
In medicine, derivatives of this compound are being explored for their therapeutic potential. These derivatives may exhibit antifungal, antibacterial, or anticancer activities, making them valuable candidates for drug development .
Industry
Industrially, the compound is used in the production of fungicides that protect crops from various fungal diseases. Its effectiveness as a fungicide is attributed to its ability to inhibit succinate dehydrogenase, disrupting the energy production in fungal cells .
Mechanism of Action
The primary mechanism of action of 2-[3-(Difluoromethyl)-4-methyl-1H-pyrazol-1-yl]acetic acid involves the inhibition of succinate dehydrogenase, an enzyme in the mitochondrial respiratory chain. By binding to the enzyme’s active site, the compound prevents the conversion of succinate to fumarate, disrupting the electron transport chain and ultimately leading to cell death . This mechanism is particularly effective against fungal pathogens, making the compound a valuable tool in agriculture and medicine.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Impact of Substituents on Properties
- Electron-Withdrawing Groups (EWGs): The trifluoromethyl group (CF₃) in the analog from increases electronegativity, enhancing resistance to oxidation compared to the target compound’s CF₂H group. This substitution also raises lipophilicity (logP), favoring membrane permeability . The nitro group (NO₂) in the nitro-substituted analog (CAS: 925607-46-1) significantly lowers pKa due to its strong electron-withdrawing nature, making the compound more acidic than the target .
- Side Chain Modifications: Propanoic acid derivatives (e.g., 3-[5-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]propanoic acid) exhibit altered solubility profiles. The extended carbon chain may reduce crystallinity but improve bioavailability .
Biological Activity
2-[3-(Difluoromethyl)-4-methyl-1H-pyrazol-1-yl]acetic acid is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of agriculture and pharmacology. This compound is part of a broader class of pyrazole derivatives that have been studied for their fungicidal properties, anti-inflammatory effects, and other therapeutic potentials.
1. Fungicidal Properties
Research indicates that compounds similar to this compound exhibit significant antifungal activity. For instance, derivatives of pyrazole carboxamides have been documented to act as effective fungicides against various phytopathogenic fungi. The mechanism often involves the inhibition of key enzymatic pathways in fungi, leading to cell death.
| Compound Name | Activity Type | Target Organism | Reference |
|---|---|---|---|
| Pyrazole Derivative | Fungicide | Phytopathogenic fungi | EP 2251331 A1 |
2. Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives is well-documented. Studies have shown that certain pyrazole compounds can inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in inflammation and pain pathways.
3. Cytotoxicity Studies
Cytotoxicity assays have been performed on various pyrazole derivatives, including those structurally related to this compound. While many exhibit weak cytotoxic effects against human tumor cells (IC50 > 30 μM), some derivatives show promising activity that warrants further investigation.
Case Study 1: Antifungal Efficacy
In a study examining the efficacy of pyrazole derivatives as fungicides, it was found that compounds with difluoromethyl substitutions displayed enhanced activity against specific fungal strains. The study highlighted the structure-activity relationship (SAR) indicating that the difluoromethyl group significantly contributed to the antifungal potency.
Case Study 2: Anti-inflammatory Potential
Another investigation focused on the anti-inflammatory properties of pyrazole derivatives, where several compounds demonstrated significant inhibition of COX enzymes. The results indicated that modifications at the 4-position of the pyrazole ring could enhance COX-2 selectivity.
Research Findings
Recent findings emphasize the importance of structural modifications in enhancing the biological activity of pyrazole derivatives:
- Aqueous Solubility : Incorporation of polar functional groups has been shown to improve solubility while maintaining biological activity.
- Metabolic Stability : Variations in substituents affect metabolic stability and bioavailability, impacting overall efficacy in vivo.
Q & A
Basic: What are the standard synthetic routes for 2-[3-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]acetic acid?
Methodological Answer:
The synthesis of this compound typically involves introducing the difluoromethyl group into the pyrazole ring. A common approach is reacting a pyrazole-carboxylic acid derivative with difluoromethylating agents, such as difluoroacetic acid, under catalytic conditions (e.g., nanoscale titanium dioxide) . Subsequent functionalization with an acetic acid moiety may involve nucleophilic substitution or coupling reactions. For example, ester intermediates (e.g., methyl or ethyl esters) are often hydrolyzed under acidic or basic conditions to yield the final carboxylic acid. Analytical techniques like NMR and HPLC are critical for verifying purity and structural integrity .
Basic: What analytical techniques are recommended for structural characterization?
Methodological Answer:
Key techniques include:
- X-ray crystallography : Resolves 3D conformation and substituent orientation .
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify proton environments and carbon frameworks. ¹⁹F NMR is essential for confirming difluoromethyl group integration .
- High Performance Liquid Chromatography (HPLC) : Ensures purity (>95% is typical for research-grade material) .
- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns.
Advanced: How can computational methods optimize reaction conditions for synthesis?
Methodological Answer:
Quantum chemical calculations (e.g., density functional theory, DFT) predict reaction pathways and transition states, reducing trial-and-error experimentation. For example, ICReDD’s approach combines computational reaction path searches with experimental feedback to identify optimal catalysts, solvents, and temperatures . This methodology accelerates the development of efficient synthetic protocols, particularly for introducing fluorinated groups, which are sensitive to steric and electronic effects .
Advanced: How can researchers resolve contradictions in bioactivity data across assays?
Methodological Answer:
Discrepancies may arise from assay conditions (e.g., pH, solvent compatibility) or target specificity. To address this:
- Dose-response curves : Validate activity thresholds across multiple concentrations.
- Molecular docking simulations : Predict binding modes to enzymes/receptors (e.g., antimicrobial targets) and compare with experimental IC₅₀ values .
- Metabolic stability assays : Assess compound degradation in biological matrices, which may explain inconsistent in vitro vs. in vivo results .
Basic: What are the primary applications of this compound in medicinal chemistry?
Methodological Answer:
The difluoromethyl-pyrazole core is valued for its metabolic stability and bioavailability. Applications include:
- Antimicrobial agents : Derivatives show activity against bacterial/fungal strains via enzyme inhibition (e.g., dihydrofolate reductase) .
- Drug intermediates : The acetic acid moiety facilitates conjugation with pharmacophores (e.g., via amide bonds) to enhance solubility .
Advanced: How do substituent modifications impact biological activity?
Methodological Answer:
Structure-activity relationship (SAR) studies are critical:
- Fluorine positioning : Difluoromethyl groups enhance lipophilicity and resistance to oxidative metabolism compared to non-fluorinated analogs .
- Methyl group at C4 : Steric effects may influence binding pocket accessibility. Computational mutagenesis studies can map critical interactions .
- Acetic acid chain : Modifications (e.g., esterification) alter cell permeability and target engagement .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and eye protection.
- Ventilation : Perform reactions in a fume hood due to potential volatile byproducts (e.g., HF release during decomposition) .
- Waste disposal : Follow institutional guidelines for fluorinated organic waste.
Advanced: How can researchers validate target engagement in biological systems?
Methodological Answer:
- Isothermal titration calorimetry (ITC) : Quantifies binding affinity and thermodynamics.
- Surface plasmon resonance (SPR) : Measures real-time interaction kinetics with immobilized targets.
- Cellular thermal shift assays (CETSA) : Confirms target stabilization in live cells .
Basic: What are common impurities during synthesis, and how are they removed?
Methodological Answer:
- Unreacted starting materials : Purify via column chromatography (silica gel, ethyl acetate/hexane gradients) .
- Degradation products (e.g., defluorinated analogs) : Use reverse-phase HPLC with C18 columns and acetonitrile/water mobile phases .
Advanced: What strategies improve yield in large-scale synthesis?
Methodological Answer:
- Flow chemistry : Enhances heat/mass transfer for exothermic reactions (e.g., difluoromethylation) .
- Catalyst recycling : Immobilized catalysts (e.g., TiO₂ nanoparticles) reduce costs and improve sustainability .
- Process analytical technology (PAT) : In-line monitoring (e.g., FTIR) optimizes reaction endpoints .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
